molecular formula C18H15ClN2O B2371556 2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941930-96-7

2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No. B2371556
CAS RN: 941930-96-7
M. Wt: 310.78
InChI Key: ARFXPQUMHIFRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. It is a white or off-white crystalline powder that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

Pyridazinone derivatives, including those structurally related to 2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, have been investigated for their corrosion inhibition performance. Studies have shown that these compounds can act as efficient inhibitors for the corrosion of mild steel in acidic solutions. For instance, pyridazinone derivatives demonstrated mixed inhibition effects, impacting both cathodic hydrogen evolution and anodic metal dissolution in a hydrochloric acid medium. This suggests their potential application in protecting metal surfaces against corrosion in industrial settings (Kalai et al., 2020).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including 2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, has been studied in detail. These studies include the analysis of crystal structures, intermolecular hydrogen bonding, and π–π stacking interactions, providing insights into the physical and chemical properties of these compounds. Such analyses are crucial for understanding the behavior of these molecules in various applications, including their role in corrosion inhibition (Oubair et al., 2009).

Potential Pharmaceutical Applications

Though the specific compound 2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has not been directly linked to pharmaceutical applications, structurally related pyridazinone derivatives have been explored for their potential chemical and pharmacological activities. This includes the synthesis of novel compounds and their subsequent screening for antimicrobial activities. Such research suggests the possibility of these compounds, including 2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, being developed into therapeutic agents in the future (Alonazy et al., 2009).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-4-2-3-5-16(13)17-10-11-18(22)21(20-17)12-14-6-8-15(19)9-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFXPQUMHIFRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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